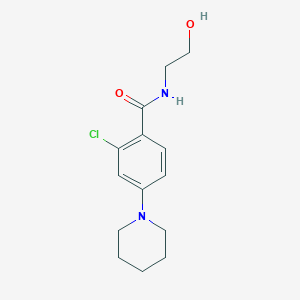
2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide is a chemical compound with a complex structure that includes a piperidine ring, a benzene ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide typically involves multiple steps. One common method starts with the chlorination of a suitable benzene derivative to introduce the chlorine atom. This is followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The hydroxyethyl group is then added via an alkylation reaction, and finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like chromatography.
化学反应分析
Types of Reactions
2-Chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of 2-hydroxyethyl-4-piperidinobenzenecarboxylic acid.
Reduction: Formation of 2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2-hydroxyethyl)acetamide: Similar structure but lacks the piperidine ring.
4-Piperidinobenzenecarboxamide: Similar structure but lacks the chlorine and hydroxyethyl groups.
Uniqueness
2-Chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
生物活性
2-Chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide (CAS No. 952183-00-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a chloro group, a hydroxyethyl moiety, and a piperidine ring attached to a benzenecarboxamide structure. The synthesis typically involves:
- Chlorination of a suitable benzene derivative.
- Nucleophilic substitution to introduce the piperidine ring.
- Alkylation to add the hydroxyethyl group.
- Amidation to form the carboxamide group.
These steps can be optimized for yield and purity using techniques such as chromatography and crystallization.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:
- Enzyme inhibition or activation , altering metabolic pathways.
- Modulation of receptor activity , which may influence neurotransmitter systems.
The exact pathways are context-dependent, varying with the biological system being studied .
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may exhibit similar effects .
- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and other cytokines | , |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Interaction | Modulation of enzyme activity |
Case Studies
- Inflammation Model : In vitro studies using RAW264.7 macrophages demonstrated that related compounds significantly reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation, suggesting anti-inflammatory potential .
- Antimicrobial Testing : A study evaluated the antimicrobial activity against various pathogens, showing promising results that warrant further investigation into its mechanism of action.
属性
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-4-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-13-10-11(17-7-2-1-3-8-17)4-5-12(13)14(19)16-6-9-18/h4-5,10,18H,1-3,6-9H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSSDQPXMFKIRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NCCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













